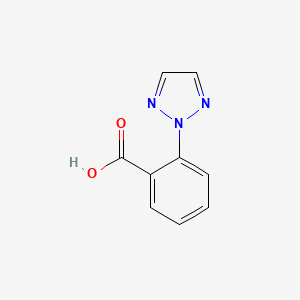

2-(2H-1,2,3-Triazol-2-YL)benzoic acid

Descripción general

Descripción

2-(2H-1,2,3-Triazol-2-yl)benzoic acid is a chemical compound with the molecular weight of 189.17 . It is also known by its IUPAC name, 2-(2H-1,2,3-triazol-2-yl)benzoic acid .

Synthesis Analysis

The synthesis of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid derivatives can be achieved through a novel process from the respective bromo-benzoic acid . This process has been patented and provides a scalable method for the production of these derivatives .Molecular Structure Analysis

The molecular structure of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid is represented by the InChI code: 1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-10-5-6-11-12/h1-6H, (H,13,14) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid include a molecular weight of 189.17 . More specific properties such as boiling point, melting point, and density are not provided in the available resources .Aplicaciones Científicas De Investigación

Drug Discovery

2-(2H-1,2,3-Triazol-2-YL)benzoic acid: is a compound that has found significant applications in drug discovery due to its structural similarity to the amide bond, mimicking an E or Z amide bond . This feature makes it a valuable scaffold for the development of new pharmaceuticals. For instance, it can be used to create analogs of existing drugs to improve their efficacy or reduce side effects.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for the synthesis of a variety of complex molecules . Its stability under both acidic and basic conditions makes it an excellent candidate for various chemical reactions, facilitating the development of new synthetic methodologies.

Polymer Chemistry

The triazole ring present in 2-(2H-1,2,3-Triazol-2-YL)benzoic acid can be utilized in polymer chemistry for the creation of novel polymers with enhanced properties . These polymers can have applications ranging from industrial materials to biocompatible substances for medical use.

Supramolecular Chemistry

Due to its ability to engage in hydrogen bonding and its strong dipole moment, this compound is used in supramolecular chemistry to design molecules that can self-assemble into complex structures . These structures have potential applications in nanotechnology and materials science.

Bioconjugation

2-(2H-1,2,3-Triazol-2-YL)benzoic acid: is employed in bioconjugation techniques, where it is used to attach various biomolecules to one another or to solid supports . This is particularly useful in the development of diagnostic assays and targeted drug delivery systems.

Fluorescent Imaging

The triazole moiety can be incorporated into fluorescent probes for imaging applications . These probes can be designed to target specific cells or tissues, allowing for the visualization of biological processes in real-time.

Chemical Biology

In chemical biology, 2-(2H-1,2,3-Triazol-2-YL)benzoic acid is used to modify biological molecules, thereby altering their function or stability . This enables researchers to probe biological systems and gain insights into the underlying mechanisms of life.

Materials Science

Lastly, the compound’s unique properties are exploited in materials science to develop new materials with specific characteristics . These materials can have a wide range of applications, including electronics, coatings, and sensors.

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that this compound is used as an intermediate in organic synthesis and medicinal chemistry .

Mode of Action

The mode of action of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation . These transformations provide the target molecules in a reliable and scalable manner .

Biochemical Pathways

The compound’s synthesis involves the n2-arylation of 4,5-dibromo-2h-1,2,3-triazole , which suggests that it may interact with biochemical pathways involving these functional groups.

Pharmacokinetics

The compound’s synthesis process suggests that it may have certain chemical properties that could influence its bioavailability .

Result of Action

It is known that this compound is used in the synthesis of bioactive molecules , suggesting that it may have significant effects at the molecular and cellular levels.

Action Environment

The compound’s synthesis process, which involves specific temperature and reaction conditions , suggests that environmental factors could potentially influence its action.

Propiedades

IUPAC Name |

2-(triazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-10-5-6-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTENUPFWBIFKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612228 | |

| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-1,2,3-Triazol-2-YL)benzoic acid | |

CAS RN |

1001401-62-2 | |

| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001401-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of the newly reported synthetic methods for 2-(2H-1,2,3-Triazol-2-yl)benzoic acid?

A1: Two recent papers detail novel approaches to synthesizing 2-(2H-1,2,3-Triazol-2-yl)benzoic acid. The first method [] presents a four-step synthesis starting with the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by hydrogenation, Sandmeyer iodination, and Grignard carboxylation. This approach is advantageous due to its selectivity and scalability, proving particularly useful for synthesizing challenging di- or tri(2H-1,2,3-triazol-2-yl)benzene derivatives. The second method [] utilizes a microwave-assisted C-N coupling reaction with trans-N,N’-dimethylcyclohexane-1,2-diamine as a catalyst and copper iodide as a co-catalyst. This method significantly reduces synthesis time and effort compared to conventional heating methods while achieving excellent yields.

Q2: What are the potential applications of 2-(2H-1,2,3-Triazol-2-yl)benzoic acid derivatives?

A2: Research suggests that 2-(2H-1,2,3-Triazol-2-yl)benzoic acid can serve as a scaffold for developing novel compounds []. Specifically, the paper highlights its use in synthesizing a series of N-phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide derivatives. These derivatives could hold potential for various applications, though further research is needed to explore their specific properties and activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)